Pyriminobac

Description

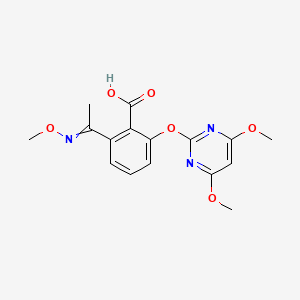

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-(N-methoxy-C-methylcarbonimidoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6/c1-9(19-24-4)10-6-5-7-11(14(10)15(20)21)25-16-17-12(22-2)8-13(18-16)23-3/h5-8H,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIKMOQTJBGGAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869854 | |

| Record name | 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-6-(N-methoxyethanimidoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136191-56-5 | |

| Record name | Pyriminobac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136191-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriminobac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136191565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-6-(N-methoxyethanimidoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIMINOBAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/324VPI7F2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Methodologies for Pyriminobac and Its Analogues

Pioneering Synthetic Routes for Pyriminobac

The initial development of Pyriminobac-methyl (B118731) involved the exploration of several synthetic pathways to identify a commercially viable and efficient process. jst.go.jp Researchers successfully developed three main approaches for the synthesis of methyl 6-acetylsalicylate, a crucial intermediate for producing 6-substituted pyrimidin-2-yl-salicylate (PS) herbicides. jst.go.jpresearchgate.net Among these, a method involving regioselective ortholithiation emerged as the most promising. jst.go.jp

Regioselective Ortholithiation Approaches in Pyriminobac Synthesis

The most effective pioneering route for Pyriminobac synthesis relies on a regioselective ortho-lithiation of a protected 3-hydroxyacetophenone. researchgate.net This method, also known as directed ortho-metalation (DoM), allows for the specific introduction of an electrophile at the position ortho to a directing metalation group (DMG) on an aromatic ring. The DMG, which contains a heteroatom, acts as a Lewis base, coordinating with the Lewis acidic alkyllithium reagent (like n-butyllithium). This interaction facilitates the deprotonation of the nearest ortho-position, creating a highly reactive aryllithium intermediate.

Alternative Synthetic Pathways for Pyriminobac

While ortholithiation was a key strategy, alternative synthetic routes have also been developed. One traditional process involves a diazotization reaction, but this method is associated with low reaction yields and the generation of significant wastewater, making it less favorable for industrial production. google.com Another traditional route utilizes the high-risk reagent n-butyllithium, which presents challenges for large-scale industrial synthesis due to its hazardous nature. google.com

A notable alternative pathway starts with 3-chlorophthalic anhydride (B1165640). tandfonline.comgoogle.com This method avoids both the use of n-butyllithium and diazotization reactions. tandfonline.comgoogle.com The process involves converting 3-chlorophthalic anhydride to 3-hydroxyphthalic anhydride, which is then reacted with diethyl malonate. Subsequent hydrolysis, esterification, and imidization reactions yield a key intermediate, 2-hydroxy-6-(1-methoxyimino-ethyl)-benzoic acid methyl ester. This intermediate is finally condensed with 2-methylsulfonyl-4,6-dimethoxypyrimidine to produce Pyriminobac-methyl. google.com Other early methods included a modified Sandmeyer reaction of 6-acetylanthranilate and a direct ring-opening reaction of 3-methylphthalide. researchgate.net

Advancements in Green Synthesis of Pyriminobac

In response to the safety and environmental concerns associated with traditional synthetic methods, a more environmentally benign or "green" synthesis of Pyriminobac-methyl has been developed. tandfonline.com Traditional routes often involve hazardous materials like flammable and explosive n-butyllithium or diazotization reactions that produce large quantities of acidic wastewater. tandfonline.com

Key Steps in the Green Synthesis of Pyriminobac-methyl tandfonline.com

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-chlorophthalic anhydride | 1. KOH, CuCl 2. Acetic anhydride | 3-hydroxyphthalic anhydride | 66 |

| 2 | 3-hydroxyphthalic anhydride | Diethyl malonate | Intermediate | 60 |

| 3 | Intermediate from Step 2 | Hydrolysis | 2-acetyl-6-hydroxybenzoic acid | 80 |

| 4 | 2-acetyl-6-hydroxybenzoic acid | Methanol, DCC, DMAP | 2-acetyl-6-hydroxybenzoic acid methyl ester | 90 |

| 5 | 2-acetyl-6-hydroxybenzoic acid methyl ester | Methoxamine hydrochloride, CH₃COOK | 2-hydroxy-6-(1-methoxyiminoethyl)benzoic acid methyl ester | 88 |

This pathway successfully circumvents the problematic reagents and conditions of earlier methods, resulting in a total yield of approximately 22% and marking a significant improvement in the sustainability of Pyriminobac-methyl production. tandfonline.com

Derivatization Strategies for Novel Pyriminobac Analogues

The core structure of Pyriminobac has served as a template for the synthesis of numerous analogues in the quest for new herbicides with improved properties. These derivatization strategies have focused on modifying different parts of the molecule, particularly the salicylate (B1505791) and pyrimidine (B1678525) rings.

Synthesis of 6-Acyl Pyrimidin-2-yl Salicylates and Related Analogues

During the development of Pyriminobac-methyl, researchers synthesized and evaluated a wide range of 6-acyl pyrimidin-2-yl salicylates (6-acyl PS). jst.go.jp The key intermediate, methyl 6-acylsalicylate, was used to create these derivatives. jst.go.jp For example, methyl 2-acetyl-6-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate was found to be highly effective against certain weeds but also caused unacceptable injury to rice crops. jst.go.jpresearchgate.net

This led to further synthetic modifications of the 6-acyl PS structure, including the introduction of an oximino group, which ultimately resulted in the discovery of Pyriminobac-methyl as the most promising candidate. jst.go.jp In addition to 6-acyl PS compounds, related analogues such as acetal (B89532) and phthalide (B148349) derivatives were also synthesized and tested. jst.go.jpresearchgate.net The phthalide analogues, specifically 3-alkyl-7-[(4,6-dimethoxypyrimidin-2-yl)oxy]phthalide derivatives, represented another class of compounds explored in this research. researchgate.net

Pyrimidine Salicylic (B10762653) Acid Derivative Synthesis

The synthesis of various pyrimidine salicylic acid derivatives continues to be an active area of research for developing new herbicides. One approach involves using 2,6-dihydroxybenzoic acid as a starting material, which undergoes esterification, etherification, and hydrolysis to produce a bispyribac (B138428) acid intermediate. google.com This intermediate can then be reacted with alcohols, such as trifluoroethanol or 4-butenol, to create new derivatives. google.com These methods are reported to be simple, high-yielding, and produce compounds with high herbicidal activity at low application rates. google.com The development of such derivatives provides new candidates for herbicides, potentially with different weed control spectrums or improved crop safety profiles. google.com

Aryloxy-Pyrimidinyl Ethers as Pyriminobac-Related Herbicides

The development of novel herbicides often involves the strategic combination of known active structural units from different classes of pesticides. nih.gov This "splicing active substructures" method aims to create new molecules with potentially enhanced or novel biological activities. nih.gov In this context, a series of 4-chloro-6-phenoxy-2-phenylpyrimidine analogues have been synthesized by integrating the phenoxy group, a key active substructure in strobilurin fungicides like azoxystrobin, with the phenylpyrimidine moiety found in agrochemicals such as the herbicide safener fenclorim. nih.gov

The general structure of these pyriminobac-related herbicides consists of a substituted benzene (B151609) ring linked to the pyrimidine core through an oxygen atom, forming the characteristic aryloxy-pyrimidinyl ether linkage. nih.gov The synthesis of these compounds involves the reaction of aryl halides with a hydroxyl-containing compound, such as resorcinol, through a nucleophilic aromatic substitution mechanism. mdpi.com This reaction is typically conducted under basic conditions, which deprotonates the hydroxyl group, enabling it to act as a nucleophile on the aromatic ring of the aryl halide, ultimately displacing the halide group. mdpi.com

In the synthesis of 4-chloro-6-phenoxy-2-phenylpyrimidine analogues, the core skeleton is constructed from two benzene rings and a chlorine-substituted pyrimidine ring. nih.gov Structural analysis confirms the bond lengths within the pyrimidine ring are consistent with previously reported pyrimidine structures. nih.gov The evaluation of these synthesized compounds revealed that some derivatives possess notable fungicidal activity, while others exhibit excellent herbicide safening properties, demonstrating the utility of this synthetic approach in generating diverse agrochemical candidates. nih.gov

Optimization of Synthetic Reaction Conditions for Pyriminobac

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while ensuring the process is safe, cost-effective, and environmentally friendly. mt.comnih.gov For Pyriminobac-methyl, traditional synthesis routes have raised concerns due to the use of hazardous reagents like n-butyl lithium or processes such as diazotization reactions that generate significant waste. tandfonline.com In response, a safer and more facile synthetic process has been developed, with a focus on optimizing the reaction conditions for key steps. tandfonline.com

This improved synthesis starts with 3-chlorophthalic anhydride as the raw material. tandfonline.com A key intermediate, 3-hydroxyphthalic acid, is synthesized under carefully screened conditions. tandfonline.com The optimization process involves systematically varying individual parameters—a method known as one-factor-at-a-time (OFAT)—to determine their effect on the reaction outcome. nih.gov This allows for a better understanding of how variables such as solvents, temperature, catalysts, and reagent concentrations influence the process. mt.com

The key findings from the optimization study for the synthesis of the 3-hydroxyphthalic acid intermediate are summarized below. tandfonline.com

| Parameter | Reagents/Conditions Tested | Optimal Condition |

| Base | KOH | KOH |

| Catalyst | CuCl | CuCl |

| Solvent | DMF/water mixture | Optimized volume ratio of DMF/H₂O |

| Reaction Time | Varied | Optimized duration |

| Reaction Temperature | Varied | Optimized temperature |

This table summarizes the optimized parameters for the synthesis of the 3-hydroxyphthalic acid intermediate, a key step in a newer, greener synthesis of Pyriminobac-methyl. tandfonline.com

Molecular Targets and Mechanisms of Action of Pyriminobac

Inhibition of Acetolactate Synthase (ALS) by Pyriminobac

Pyriminobac acts as a potent inhibitor of acetolactate synthase (ALS), the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids. copernicus.orgnih.govnih.gov This inhibition is the basis of its herbicidal activity. The active form of the commercial herbicide is the (E)-isomer of its methyl ester, pyriminobac-methyl (B118731), which has been confirmed to restrain the ALS enzyme effectively. copernicus.org The inhibition of ALS disrupts critical metabolic processes within the plant, ultimately leading to growth cessation and death. nih.gov

The herbicidal activity of Pyriminobac is directly linked to its ability to inhibit ALS. The (E) isomer of pyriminobac-methyl, specifically, shows strong herbicidal properties by targeting this enzyme. copernicus.org Studies on different plant species and their ALS enzymes have revealed varying degrees of susceptibility to pyriminobac and related compounds. For instance, research has shown that the ALS activity in barnyard grass and rape is strongly inhibited by pyrimidinylcarboxylate herbicides like KIH-6127 (a synonym for Pyriminobac-methyl), while certain rice varieties may show tolerance due to the ability of their ALS enzyme to recover from this inhibition. ebi.ac.uk This differential sensitivity highlights the biochemical basis for the herbicide's selectivity. The inhibition of ALS by Pyriminobac is non-competitive, meaning it binds to a site on the enzyme that is separate from the active site for its natural substrates, thereby altering the enzyme's conformation and reducing its activity. pressbooks.pub

Acetolactate synthase (ALS) catalyzes the initial step in the synthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. mdpi.comnih.gov These amino acids are essential building blocks for protein synthesis and are vital for plant growth and development. nih.govnih.gov By inhibiting ALS, Pyriminobac effectively blocks the production of these critical amino acids. copernicus.orgnih.gov This blockage leads to a deficiency of valine, leucine, and isoleucine, which in turn halts protein synthesis and cell division, particularly in the plant's meristematic tissues where growth is most active. nih.govnih.gov The depletion of these amino acids is the direct cause of the herbicidal symptoms, which include stunted growth and eventual plant death. nih.govnih.gov The BCAA synthesis pathway is present in plants and microorganisms but not in animals, which is a key reason for the low mammalian toxicity of ALS-inhibiting herbicides. pressbooks.pubnih.gov

Structural Insights into Pyriminobac-ALS Interactions

Structural studies of the interaction between ALS and herbicides from the pyrimidinyl-benzoate (PYB) family, to which Pyriminobac belongs, have provided detailed insights into its mechanism of inhibition. nih.gov Crystallographic analysis of the Arabidopsis thaliana ALS enzyme in complex with PYB herbicides, such as the related compound bispyribac (B138428), reveals that the inhibitor binds within a channel that leads to the enzyme's active site. nih.gov

By occupying this channel, the herbicide physically blocks the access of the enzyme's natural substrates (pyruvate or 2-ketobutyrate) to the active site. nih.gov The binding of bispyribac, a molecule with three aromatic rings, involves the adoption of a twisted "S"-shaped conformation within the binding pocket, with its pyrimidinyl group inserted deepest into the site. nih.gov This mode of binding effectively shuts down the enzyme's catalytic activity. Furthermore, the binding of these herbicides can induce modifications to the thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor, which is essential for the enzyme's function, further contributing to the potent inhibitory effect. nih.gov

Comparative Analysis of Pyriminobac with Other ALS-Inhibiting Herbicides

Pyriminobac is part of the pyrimidinylcarboxylate (PC) or pyrimidinyl-benzoate (PYB) class of ALS inhibitors. nih.govresearchgate.netscispace.com This class is one of several major chemical families that target the ALS enzyme. Other prominent families include the sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), and sulfonylamino-carbonyl-triazolinones (SCTs). nih.govmdpi.compressbooks.pub While all these herbicides share the same target enzyme, they differ in their chemical structures, binding affinities, and interaction with the enzyme.

The imidazolinones (IMIs), for example, tend to have a lower binding affinity for ALS compared to sulfonylureas (SUs), but can be potent herbicides due to their ability to trigger a high level of accumulative inhibition, a process involving oxidative inactivation of the enzyme. nih.gov The SUs are known for their extremely high potency, with some requiring very low application rates due to their high affinity for the ALS enzyme. pressbooks.pub

The different chemical classes bind to overlapping but distinct sites within the herbicide-binding pocket of the ALS enzyme. This can lead to different cross-resistance profiles in weeds. scispace.com A mutation in the ALS gene that confers resistance to an SU herbicide may not necessarily confer resistance to a PC herbicide like Pyriminobac, and vice versa. scispace.com For instance, certain mutant ALS enzymes have shown high resistance to bispyribac-sodium (B1667525) (another PC herbicide) but less resistance to SUs or IMIs. scispace.com This variation is crucial for managing the evolution of herbicide-resistant weeds in agriculture.

Table 1: Comparison of Major ALS-Inhibiting Herbicide Families

| Herbicide Family | Abbreviation | Example Compounds | General Characteristics |

|---|---|---|---|

| Pyrimidinyl-benzoates / Pyrimidinylcarboxylates | PYB / PC | Pyriminobac, Bispyribac-sodium, Pyrithiobac-sodium | Bind in the substrate access channel; can have different resistance profiles from SUs and IMIs. nih.govscispace.com |

| Sulfonylureas | SU | Chlorsulfuron, Metsulfuron-methyl, Bensulfuron-methyl | Very high potency and low application rates; high affinity for the ALS enzyme. pressbooks.pub |

| Imidazolinones | IMI | Imazaquin, Imazapyr (B1671738), Imazethapyr | Potency often stems from inducing high levels of time-dependent accumulative inhibition. nih.govpressbooks.pub |

| Triazolopyrimidines | TP | Flumetsulam, Penoxsulam | Readily translocated in both xylem and phloem; selectivity is often based on rapid metabolism in tolerant crops. pressbooks.pub |

Structure Activity Relationship Sar Investigations of Pyriminobac Compounds

Elucidation of Key Pharmacophoric Elements in Pyriminobac

The herbicidal activity of pyriminobac is intrinsically linked to its specific molecular architecture, which contains several key pharmacophoric elements essential for its interaction with the target enzyme, acetolactate synthase (ALS). benchchem.com The core structure is a pyrimidinyl benzoate (B1203000), which consists of a methyl benzoate ring and a pyrimidine (B1678525) ring linked by an ether bridge.

Key structural features identified as crucial for activity include:

The Pyrimidinyl Benzoate Scaffold : The foundational structure, comprising a benzoate moiety linked to a pyrimidine ring, is fundamental to the molecule's herbicidal action. benchchem.com

4,6-Dimethoxypyrimidine Group : The two methoxy (B1213986) groups at the C4 and C6 positions of the pyrimidine ring are critical. benchchem.com These groups enhance the nucleophilicity of the pyrimidine ring through electron donation via resonance, which is vital for effective binding to the hydrophobic domains within the ALS enzyme's active site.

The (E)-N-methoxyethanimidoyl Moiety : This side chain, located at the 6-position of the benzoate ring, plays a significant role. The (E)-configuration of the ethanimidoyl group is reported to improve membrane permeability in grass species compared to its (Z)-isomer. benchchem.com

Methyl Ester Group : The esterification of the benzoic acid moiety to a methyl ester is important for the compound's systemic translocation in the plant's xylem tissues before it is hydrolytically activated. benchchem.com

These elements collectively enable dual-site interactions with ALS enzyme isoforms, which is a distinguishing feature of this class of herbicides. benchchem.com

Impact of Substituent Modifications on Pyriminobac Activity

Synthetic modifications of the prototype molecule, methyl 6-acetyl-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, were systematically undertaken to refine its biological profile. researchgate.netresearchgate.net These modifications targeted various parts of the molecule, including the benzene (B151609) ring, the bridge atom, and the side chains, leading to a comprehensive understanding of the SAR. researchgate.net

Investigations into substituents on the benzene ring of O-pyrimidinylsalicylic acids revealed that the nature and position of the substituent significantly impact herbicidal activity.

Halogenation : The introduction of a halogen atom at the 6-position of the benzene ring was found to produce derivatives with high herbicidal activity. researchgate.net However, this modification also led to significant phytotoxicity in some crop species. researchgate.net

Acyl Group Introduction : The initial prototype featured a 6-acetyl group on the benzoate ring, which demonstrated excellent control of barnyard grass but also unacceptable injury to rice. jst.go.jp This led to further modifications to mitigate crop damage while preserving weed control. jst.go.jp

| Benzene Ring Position | Substituent | Observed Effect on Activity | Reference |

| 6 | Halogen (e.g., Chloro) | High herbicidal activity, but increased crop phytotoxicity. | researchgate.net |

| 6 | Acetyl | Excellent control of barnyard grass, but high rice phytotoxicity. | jst.go.jp |

The ether linkage (oxygen atom) between the benzoate and pyrimidine rings is a critical component of the pyriminobac structure. Modifications to this bridge atom were explored to modulate the compound's activity and selectivity.

Sulfur Substitution : Replacing the oxygen bridge atom with a sulfur atom, creating S-pyrimidinylthiosalicylic acids, resulted in a notable improvement in safety for cotton plants. researchgate.netresearchgate.net This change, however, came with a trade-off, as it somewhat reduced the herbicidal activity against broadleaf weeds. researchgate.net From this series, 6-chloro-2-(4,6-dimethoxypyrimidin-2-yl)thiosalicylic acid was identified as a promising candidate for use in cotton fields. researchgate.netresearchgate.net

| Original Bridge Atom | Modified Bridge Atom | Impact on Biological Profile | Reference |

| Oxygen (Ether linkage) | Sulfur (Thioether linkage) | Improved safety to cotton; reduced activity on broadleaf weeds. | researchgate.netresearchgate.net |

A pivotal modification in the development of pyriminobac-methyl (B118731) was the introduction of an oximino group to the 6-acyl moiety of the prototype. researchgate.netjst.go.jp This structural change was instrumental in reducing crop injury while maintaining potent herbicidal effects. jst.go.jp

Configuration : The oximino group introduces the possibility of E/Z geometric isomerism. researchgate.net Studies have shown that the E/Z configuration can influence the molecule's biological activity and physicochemical properties. benchchem.comresearchgate.net The (E)-isomer of pyriminobac-methyl is the major and more active component. researchgate.net While clear differences in herbicidal activity were not always observed between isomer groups, the Z isomer was generally found to be more hydrophilic than its E counterpart. researchgate.net The Z conformation appears to adopt a more compact molecular shape, which results in a more hydrophilic surface area. researchgate.net

| Modification | Resulting Moiety | Influence on Activity/Selectivity | Reference |

| Oximation of 6-acetyl group | 6-[1-(methoxyimino)ethyl] | Reduced rice phytotoxicity while retaining high herbicidal activity. | jst.go.jp |

| E/Z Isomerism of Oximino group | (E)-isomer vs. (Z)-isomer | (E)-isomer is the more active component; (Z)-isomer is more hydrophilic. | benchchem.comresearchgate.netresearchgate.net |

In the broader class of pyrimidinyloxybenzoic herbicides, to which pyriminobac belongs, the length of alkyl chains in various parts of the molecule can significantly affect herbicidal efficacy. Research on related analogues, such as ketoxime esters of Bispyribac (B138428), has demonstrated this principle.

Optimal Chain Length : Studies on a series of these analogues showed that the alkyl chain length has a significant impact on activity. researchgate.net Among the tested compounds, an optimal alkyl chain length of four carbon atoms was identified for achieving the highest herbicidal activity against certain weeds like Echinochloa crusgalli. researchgate.net

| Analogue Series | Modified Feature | Finding | Reference |

| Ketoxime esters of Bispyribac | Alkyl chain length | Activity is significantly affected; optimal length found to be four carbons. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyriminobac

Quantitative Structure-Activity Relationship (QSAR) modeling has been a key tool in the optimization of pyriminobac. wikipedia.orgmedcraveonline.com QSAR studies establish mathematical relationships between the chemical structures of compounds and their biological activities, allowing for the prediction of the potency of new, unsynthesized molecules. wikipedia.orgnih.gov

For pyriminobac and its derivatives, QSAR analyses have been used to correlate physicochemical properties with herbicidal activity and crop safety. researchgate.netjst.go.jp

Hydrophobicity (log P) : The herbicidal activity of pyriminobac derivatives, for both pre- and post-emergence applications, was found to correlate well with the square of the log P value (a measure of lipophilicity). researchgate.netresearchgate.net This indicates that hydrophilicity is a key determinant of activity. The models also revealed that the optimal log P value differs for pre- and post-emergence activity, with more lipophilic compounds being favored for pre-emergence applications. researchgate.net

Soil Adsorption (Kd) : Phytotoxicity against rice showed a good correlation with the Kd value, which represents the soil adsorption coefficient. researchgate.netresearchgate.net A stronger adsorption to soil (higher Kd value) was linked to greater safety for rice crops. researchgate.net

These QSAR studies provided a rational basis for selecting pyriminobac-methyl as the optimal compound for commercial development, balancing high efficacy against target weeds with acceptable crop tolerance. researchgate.netresearchgate.net

| Physicochemical Parameter | Correlated Biological Effect | Relationship | Reference |

| log P (Lipophilicity) | Herbicidal Activity | Activity correlates with the square of the log P value. | researchgate.netresearchgate.net |

| Kd (Soil Adsorption) | Rice Phytotoxicity | Higher Kd value (stronger adsorption) leads to higher rice safety. | researchgate.netresearchgate.net |

Structure-Activity Relationships of Pyriminobac-Related Pyrimidinyl Derivatives

The development of pyriminobac and its analogs has been guided by extensive structure-activity relationship (SAR) studies. These investigations have systematically explored how modifications to the core chemical structure influence herbicidal efficacy, primarily through the inhibition of the enzyme acetolactate synthase (ALS).

Initial research focused on a series of O-pyrimidinylsalicylates, which demonstrated significant herbicidal effects. researchgate.net Among these early compounds, O-(4,6-dimethoxypyrimidin-2-yl) salicylic (B10762653) acid and its methyl ester were identified as having the highest activity, establishing the importance of the 4,6-dimethoxypyrimidinyl moiety for potent herbicidal action. researchgate.net The herbicidal symptoms observed, such as the cessation of growth followed by chlorosis and necrosis, were consistent with those of other ALS-inhibiting herbicides like sulfonylureas and imidazolinones. researchgate.net

Further investigations delved into the impact of substituents on the benzene ring of the salicylic acid portion. These studies revealed that the position and nature of the substituent are critical determinants of activity. researchgate.netresearchgate.net

Influence of Benzene Ring Substituents

Quantitative structure-activity relationship (QSAR) analyses have provided a deeper understanding of the physicochemical basis for the observed herbicidal potency. themodern.farm The effect of substituents at various positions on the benzene ring is a key factor, with the 6-position being particularly sensitive to modification. researchgate.net

Substituents at the 6-position of the salicylic acid ring have a profound impact on ALS inhibitory activity. Halogeno derivatives, in particular, were found to exhibit high herbicidal potency. researchgate.netresearchgate.net However, this increased activity was often accompanied by significant phytotoxicity to crops. researchgate.netresearchgate.net The introduction of other groups at this position, as well as at other positions on the ring, generally resulted in decreased activity. researchgate.net

Table 1: Effect of 6-Position Substituent on Herbicidal Activity of Pyrimidinyl Salicylates This table is representative of research findings and combines data from multiple sources for illustrative purposes.

| Substituent (R) at 6-Position | Relative Herbicidal Activity | Crop Phytotoxicity |

|---|---|---|

| H | Moderate | Low |

| Cl | High | Severe |

| Br | High | Severe |

| I | High | Severe |

| CH₃ | Low | Low |

Modification of the Linker Atom

Another key area of SAR investigation was the modification of the ether linkage connecting the pyrimidine and salicylic acid moieties. The replacement of the oxygen atom with a sulfur atom, creating S-pyrimidinylthiosalicylic acids, was explored. researchgate.netresearchgate.net

This change from an oxylinker to a thiolinker did not significantly alter the in vitro ALS inhibitory activity for many analogs. themodern.farm However, it had a dramatic effect on the whole-plant herbicidal profile. The thiosalicylic acid derivatives showed a significant reduction in herbicidal activity against broadleaf weeds while improving safety for cotton plants. researchgate.netresearchgate.net This led to the selection of 6-chloro-2-(4,6-dimethoxypyrimidin-2-yl)thiosalicylic acid as a promising candidate for a selective cotton herbicide. researchgate.net

Table 2: Comparison of Oxylinker vs. Thiolinker in Pyrimidinyl (Thio)Salicylic Acids This table is a generalized representation based on described research findings.

| Linker Atom | General Herbicidal Activity | ALS Inhibitory Activity | Crop Selectivity (e.g., Cotton) |

|---|---|---|---|

| Oxygen (O) | High, broad-spectrum | High | Lower |

Development of Acyl and Oximino Derivatives

To mitigate the crop injury observed with highly active compounds like methyl 2-acetyl-6-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, further modifications were undertaken. researchgate.net This compound showed excellent control of barnyard grass but was unacceptably injurious to rice. researchgate.net The introduction of an oximino group to the 6-acyl substituent was a critical step in reducing this phytotoxicity while maintaining high herbicidal efficacy. researchgate.net QSAR studies focusing on the iminoxy moiety indicated that the hydrophilicity of the molecule, influenced by the E/Z configuration of the iminoxy group, played a role in its biological activity. acs.org This line of research ultimately led to the development of pyriminobac-methyl as a commercially viable herbicide. researchgate.net

Table 3: SAR of 6-Acyl and 6-Oximino Pyrimidinyl Benzoates This table illustrates the progression of structural modifications.

| Compound Type | 6-Position Substituent | Herbicidal Activity (Barnyard Grass) | Rice Phytotoxicity |

|---|---|---|---|

| Salicylate (B1505791) | H | Moderate | Low |

| 6-Acetyl Salicylate | -C(O)CH₃ | Excellent | High |

Mechanisms of Resistance to Pyriminobac in Target Organisms

Non-Target-Site Resistance (NTSR) Mechanisms to Pyriminobac

Altered Pyriminobac Uptake and Translocation Dynamics

Resistance to herbicides can arise from modifications in how the weed species absorbs (uptake) and moves (translocates) the active compound within its tissues. While specific studies detailing altered pyriminobac uptake and translocation are not explicitly detailed in the provided search results, research on other herbicides, such as glyphosate (B1671968), highlights the significance of these processes in resistance development. For instance, reduced translocation of glyphosate to meristematic tissues has been identified as a primary resistance mechanism in several weed species, where the herbicide is trapped in the treated leaf rather than moving to essential growth points researchgate.net. Similarly, reduced foliar retention and absorption have been documented as factors contributing to glyphosate resistance researchgate.net. These findings suggest that altered uptake and translocation dynamics could be potential, albeit not explicitly detailed for pyriminobac, mechanisms by which weeds develop resistance to ALS inhibitors.

Reactive Oxygen Species (ROS) Burst in Pyriminobac Resistance Pathways

Reactive oxygen species (ROS) are molecules involved in cellular signaling and stress responses. In the context of herbicide resistance, an altered ROS burst has been implicated in resistance pathways. One study noted that a mesosulfuron-methyl (B1676312) resistant population also exhibited cross-resistance to pyriminobac-methyl (B118731). This population showed that mesosulfuron-methyl-induced antioxidant defenses provoked a reactive oxygen species (ROS) burst, and importantly, ROS scavengers indicated that ROS could induce the expression of certain ATP-binding cassette (ABC) transporter genes (ABCB25 and ABCC14) researchgate.net. This suggests a potential feedback loop where herbicide stress leads to ROS production, which in turn may upregulate genes involved in detoxification or efflux, contributing to resistance. While this research focuses on mesosulfuron-methyl, the cross-resistance to pyriminobac-methyl and the involvement of ROS in ABC transporter gene expression highlight a potential pathway for pyriminobac resistance researchgate.net.

ATP-Binding Cassette (ABC) Transporter Involvement in Pyriminobac Resistance

ATP-binding cassette (ABC) transporters are a superfamily of proteins involved in the active transport of various substances across cellular membranes. In plants, they play roles in nutrient transport, secondary metabolite export, and xenobiotic detoxification researchgate.net. Research has indicated that ABC transporters can confer herbicide resistance by facilitating the efflux or sequestration of herbicides, thereby reducing their concentration at the target site nih.govresearchgate.net. Studies on other herbicides have shown that the overexpression of specific ABC transporter genes can lead to herbicide tolerance nih.gov. For example, in a population resistant to mesosulfuron-methyl and cross-resistant to pyriminobac-methyl, two ABC transporter genes (ABCB25 and ABCC14) were found to be constitutively upregulated. This upregulation was implicated in non-target-site resistance (NTSR) and was potentially influenced by a ROS burst researchgate.net. This suggests that ABC transporters may play a role in extruding pyriminobac from sensitive cells or sequestering it into less vulnerable cellular compartments, contributing to resistance.

Cross-Resistance Patterns of Pyriminobac with Other Herbicide Classes

Cross-resistance occurs when resistance to one herbicide confers resistance to other herbicides, often those with similar modes of action or those that are detoxified by the same metabolic pathways. Pyriminobac-methyl is an ALS inhibitor, and resistance to ALS inhibitors is a well-documented phenomenon. Studies have shown that weed populations resistant to one ALS inhibitor can exhibit cross-resistance to others, including those from different chemical families within the ALS inhibitor group, such as pyrimidinyl thiobenzoates (like pyriminobac-methyl) and sulfonylureas researchgate.netnih.govresearchgate.netresearchgate.net. For instance, a Cyperus difformis accession resistant to imazosulfuron (B37595) (a sulfonylurea) was also cross-resistant to bispyribac-sodium (B1667525) (a pyrimidinyl thiobenzoate) and imazapyr (B1671738) (an imidazolinone), indicating broad cross-resistance among ALS inhibitors nih.gov. Similarly, Echinochloa crus-galli populations have shown resistance to multiple ALS-inhibiting herbicides, including bispyribac-sodium and penoxsulam, with resistance mechanisms potentially involving altered target-site sensitivity or enhanced metabolism researchgate.netresearchgate.netresearchgate.net. While direct cross-resistance patterns specifically for pyriminobac with all other herbicide classes are not exhaustively detailed in the provided snippets, its classification as an ALS inhibitor strongly suggests potential cross-resistance with other herbicides acting on the ALS enzyme researchgate.netnih.govresearchgate.netresearchgate.net.

Environmental Behavior and Biotransformation of Pyriminobac

Adsorption and Desorption Dynamics of Pyriminobac in Soil Matrices

The interaction of pyriminobac-methyl (B118731) with soil particles, encompassing both adsorption (binding to soil) and desorption (release from soil), is a key determinant of its environmental fate. Studies have shown that the adsorption-desorption behavior of EPM in agricultural soils is well-described by the Freundlich model, with correlation coefficients (R²) exceeding 0.9999 researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.net. This model suggests a non-linear relationship between the amount of EPM adsorbed and its concentration in the soil solution.

The Freundlich adsorption coefficients (Kf-ads) for EPM across five different agricultural soils ranged from 0.85 to 32.22 mg¹⁻¹/ⁿ L¹⁻¹/ⁿ kg⁻¹, while the desorption coefficients (Kf-des) varied between 0.78 and 5.02 mg¹⁻¹/ⁿ L¹⁻¹/ⁿ kg⁻¹ researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.net. These values indicate varying degrees of affinity for the soil matrix. Hysteresis, where the desorption process differs from adsorption, was observed, with desorption rates being lower than sorption rates in most soils (H < 0.7) copernicus.orgd-nb.info. In one specific soil (S3), the sorption and desorption rates were found to be in equilibrium (0.7 < H < 1.0) d-nb.info. Generally, EPM exhibits a high adsorption affinity, particularly in soils rich in organic matter and with high cation exchange capacity researchgate.netcopernicus.orgresearchgate.netcopernicus.org. The (E)-isomer of pyriminobac-methyl (EPM) demonstrates stronger soil adsorption compared to its (Z)-isomer (ZPM) copernicus.org.

Table 1: Freundlich Adsorption and Desorption Coefficients (Kf) of Pyriminobac-methyl (EPM) in Agricultural Soils

| Soil Sample | Freundlich Adsorption Coefficient (Kf-ads) [mg¹⁻¹/ⁿ L¹⁻¹/ⁿ kg⁻¹] | Freundlich Desorption Coefficient (Kf-des) [mg¹⁻¹/ⁿ L¹⁻¹/ⁿ kg⁻¹] |

| S1 | 0.85 – 32.22 | 0.78 – 5.02 |

| S2 | 0.85 – 32.22 | 0.78 – 5.02 |

| S3 | 0.85 – 32.22 | 0.78 – 5.02 |

| S4 | 0.85 – 32.22 | 0.78 – 5.02 |

| S5 | 0.85 – 32.22 | 0.78 – 5.02 |

Note: The specific ranges provided in the source cover all five soils investigated.

Influence of Soil Organic Matter, pH, and Clay Content on Pyriminobac Sorption

Soil properties play a critical role in governing the adsorption dynamics of pyriminobac-methyl. The organic matter (OM) content is identified as a primary factor influencing EPM sorption, with higher OM levels correlating to increased adsorption affinity and reduced mobility copernicus.orgresearchgate.netcopernicus.orgresearchgate.net. This is attributed to the capacity of organic matter to bind with organic compounds like EPM. Similarly, cation exchange capacity (CEC) and soil clay content are significant contributors to the observed sorption and subsequent leaching rates, indicating their role in retaining the herbicide within the soil profile copernicus.orgresearchgate.netcopernicus.orgresearchgate.net.

While studies have found no significant direct relationships between soil pH and the leaching rate of EPM across the tested soils copernicus.orgresearchgate.netcopernicus.orgresearchgate.net, other research on different herbicides suggests that low soil pH can enhance sorption researchgate.net. Conversely, research indicates that alkaline soil pH can positively influence the hydrolysis rate of EPM, and under sterilized conditions, the half-life of EPM showed a negative correlation with soil pH copernicus.org.

Degradation Pathways of Pyriminobac in Environmental Compartments

The persistence and breakdown of pyriminobac-methyl in the environment are governed by various degradation processes. EPM degradation in soil generally follows first-order kinetics, with reported half-lives ranging from 37.46 to 66.00 days, depending on the specific environmental conditions researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.netdntb.gov.ua.

Abiotic Degradation of Pyriminobac

Abiotic degradation pathways, such as hydrolysis and photolysis, were identified as the predominant mechanisms for EPM breakdown in soil researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.netdntb.gov.uaresearchgate.net. Experimental comparisons showed similar degradation rates in sterilized and unsterilized soils, reinforcing the significant role of abiotic processes copernicus.org. In aquatic environments, photo-transformation is a major fate process for pyriminobac-methyl, leading to isomerization between its (E) and (Z) forms fao.orgnih.gov.

Isomeric Degradation of Pyriminobac

Pyriminobac-methyl exists as a mixture of (E) and (Z) isomers, with the (E)-isomer (EPM) being the primary component in commercial formulations copernicus.orgfao.orgnih.govjst.go.jpcabidigitallibrary.org. In aqueous environments exposed to sunlight, photo-transformation leads to the isomerization of EPM, reaching an equilibrium state where the ratio of (E) to (Z) isomers shifts fao.orgnih.gov. Specifically, photo-transformation in paddy water can result in an approximate equilibrium ratio of 1:1.35 after 4.5 hours of sunlight exposure nih.gov. The (E)-isomer exhibits stronger adsorption to soil and is less hydrophilic than the (Z)-isomer copernicus.org. While chiral pesticides can undergo enantioselective degradation in soil, specific details regarding the differential degradation rates of pyriminobac isomers in soil are not extensively detailed beyond their photo-induced isomerization in water nih.govcabidigitallibrary.orgresearchgate.net.

Leaching Potential and Mobility of Pyriminobac in Soil

The potential for pyriminobac-methyl to leach through the soil profile and reach groundwater is a critical aspect of its environmental risk assessment. The mobility of EPM varies significantly across different soil types, ranging from immobile to highly mobile researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.netdntb.gov.ua. In a study examining five agricultural soils, EPM was categorized as immobile in Phaeozems (S1), slightly immobile in Anthrosol (S2), Alisol (S4), and Plinthosol (S5), and highly mobile in Ferralsol (S3) copernicus.orgresearchgate.netcopernicus.orgresearchgate.net.

The groundwater ubiquity score (GUS), used to predict the leaching potential of pesticides, ranged from 0.9765 to 2.7160 for EPM, indicating a potential threat to groundwater quality researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.net. High leaching potential and desorption capacity were observed in soils where EPM exhibited lower adsorption copernicus.orgresearchgate.netcopernicus.orgresearchgate.net. The primary factors influencing EPM's leaching behavior were identified as soil organic matter content, cation exchange capacity, and soil clay content copernicus.orgresearchgate.netcopernicus.orgresearchgate.net. Soils with higher organic matter and CEC demonstrated greater adsorption affinity and consequently lower mobility, leading to a reduced risk of groundwater contamination researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.net. Conversely, soils with lower adsorption affinity and moderate mobility presented a higher risk of groundwater contamination copernicus.orgresearchgate.netcopernicus.orgresearchgate.net. Notably, no significant correlations were found between soil pH and the leaching rate of EPM in the investigated soils copernicus.orgresearchgate.netcopernicus.orgresearchgate.net.

Table 2: Half-life (DT50) and Mobility of Pyriminobac-methyl (EPM) in Agricultural Soils

| Soil Sample | Half-life (DT50) [days] | Mobility Category | Source |

| S1 | 37.46 – 66.00 | Immobile | researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.net |

| S2 | 37.46 – 66.00 | Slightly immobile | researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.net |

| S3 | 37.46 – 66.00 | Highly mobile | researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.net |

| S4 | 37.46 – 66.00 | Slightly mobile | researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.net |

| S5 | 37.46 – 66.00 | Slightly mobile | researchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.net |

Note: Half-lives are reported as following first-order kinetics and vary depending on environmental conditions.

Table 3: Key Soil Properties Influencing Pyriminobac-methyl (EPM) Sorption and Leaching

| Soil Property | Influence on EPM Sorption/Mobility | Source |

| Soil Organic Matter (OM) | Higher OM content leads to increased adsorption affinity and reduced mobility. | copernicus.orgresearchgate.netcopernicus.orgresearchgate.net |

| Cation Exchange Capacity (CEC) | Higher CEC contributes to increased adsorption affinity and reduced mobility. | copernicus.orgresearchgate.netcopernicus.orgresearchgate.net |

| Clay Content | Clay content is a significant factor responsible for observed leaching rates, implying its role in sorption. | copernicus.orgresearchgate.netcopernicus.orgresearchgate.net |

| Soil pH | No significant direct relationships found with EPM leaching rate. However, alkaline pH may positively affect hydrolysis, and EPM half-life showed a negative correlation with pH under sterilized conditions. | copernicus.orgresearchgate.netcopernicus.orgresearchgate.net |

Advanced Analytical Methodologies for Pyriminobac Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pyriminobac Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone in the analysis of pesticide residues due to its unparalleled sensitivity, selectivity, and robustness. This technique allows for the simultaneous determination of multiple compounds, including Pyriminobac and its related substances, with high accuracy.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often modified for specific analytes and matrices, is widely adopted for pesticide residue extraction. For Pyriminobac analysis, common QuEChERS protocols involve extraction with an organic solvent, typically acetonitrile, often acidified to enhance analyte recovery ebi.ac.ukresearchgate.netnih.govchrom-china.com. Following extraction, a dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components. Common sorbents used for purification include octadecylsilane (B103800) bonded silica (B1680970) (C18) and primary secondary amine (PSA), which effectively remove lipids, pigments, and other co-extracted compounds ebi.ac.ukresearchgate.netchrom-china.comtandfonline.com. Some studies have also explored alternative purification sorbents like ethyl methylhydroxysuccinimide (EMR) for improved matrix effect reduction ebi.ac.uk.

Table 1: LC-MS/MS Performance Parameters for Pyriminobac Analysis

| Analytical Technique | Extraction Method | Purification Sorbent | Chromatographic Column | Mobile Phase Composition (Example) | Ionization Mode | Detection Mode | LOD (Pyriminobac-methyl) | Recovery (Pyriminobac-methyl) | RSD (Pyriminobac-methyl) | Reference(s) |

| LC-MS/MS | Acetonitrile (acidified) | C18 | ZORBAX SB C18 | 0.1% Formic acid/5 mM Ammonium (B1175870) acetate (B1210297) + Acetonitrile (gradient) | ESI+ | MRM | 0.8 μg/kg | 76.6%–85.6% | 0.9%–3.4% | ebi.ac.ukresearchgate.netchrom-china.com |

| UPLC-MS/MS | Acetate buffer | PSA | (Not specified) | (Not specified) | (Not specified) | MRM | 0.01 μg/kg | 95.1%–109% | < 7.12% | cabidigitallibrary.org |

| LC-MS/MS | Acetonitrile | C18, GCB/PSA | (Not specified) | Acetonitrile/Water gradient with formic acid | ESI+ | MRM | 0.01 (E-isomer) | 90-110% (E/Z isomers) | < 10% | mhlw.go.jptandfonline.com |

Pyriminobac exists as geometric isomers, specifically (E) and (Z) forms, which may exhibit different biological activities and environmental fates. Analytical methods must be capable of separating these isomers to ensure accurate quantification and comprehensive analysis cabidigitallibrary.org. While specific chromatographic conditions for Pyriminobac isomer separation are often proprietary to method development, standard reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods utilizing C18 stationary phases are commonly employed. These techniques, coupled with gradient elution using mobile phases composed of aqueous buffers (e.g., containing formic acid or ammonium acetate) and organic solvents like acetonitrile, provide sufficient resolution for separating geometric isomers ebi.ac.ukresearchgate.netcabidigitallibrary.orgmhlw.go.jp. Advanced chromatographic techniques, such as those employing specific stationary phases designed to differentiate molecules based on shape, can further enhance isomer separation capabilities mtc-usa.com.

In LC-MS/MS analysis, Pyriminobac is typically detected using positive electrospray ionization (ESI+), a soft ionization technique that efficiently generates protonated molecular ions ebi.ac.ukresearchgate.netnih.govchrom-china.commhlw.go.jpcopernicus.org. The tandem mass spectrometry component operates in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions characteristic of Pyriminobac. For Pyriminobac-methyl (B118731), common precursor ions are around m/z 362, with transitions to product ions such as m/z 330 and m/z 284 being frequently monitored ebi.ac.ukresearchgate.netmhlw.go.jptandfonline.com. The method's performance is typically characterized by good linearity (correlation coefficients, r², often exceeding 0.996), low limits of detection (LODs) in the low μg/kg range, and acceptable recoveries (typically 70-109%) and relative standard deviations (RSDs, usually below 10%) ebi.ac.ukresearchgate.netchrom-china.comcabidigitallibrary.orgtandfonline.com.

Alternative Detection Methods for Pyriminobac Residues

While LC-MS/MS remains the gold standard, research is ongoing to develop alternative, often more portable and cost-effective, detection methods for pesticide residues, including Pyriminobac. These methods often leverage the unique properties of nanomaterials and advanced sensor technologies.

The development of electrochemical and optical sensors for pesticide residue detection is an active area of research. These sensors typically rely on the immobilization of recognition elements, such as enzymes, antibodies, or aptamers, onto a transducer surface. For electrochemical sensors, the binding of the pesticide or a subsequent enzymatic reaction can alter the electrochemical signal (e.g., current, potential, impedance) at the electrode surface nih.govmdpi.comresearchgate.net. Optical sensors utilize changes in light properties, such as fluorescence, color, or surface plasmon resonance (SPR), upon interaction with the target analyte researchgate.netmdpi.comnih.govfrontiersin.org. While specific electrochemical or optical sensors developed exclusively for Pyriminobac were not detailed in the provided literature, general approaches for pesticide detection include enzyme-based biosensors that exploit enzyme inhibition or activation, and colorimetric assays that rely on visible color changes researchgate.netfrontiersin.org.

Nanoparticles, owing to their high surface area-to-volume ratio and unique optical and catalytic properties, are increasingly utilized in the development of sensitive detection systems for pesticide residues researchgate.netmdpi.comnih.gov. Various types of nanoparticles, including gold (AuNPs), silver (AgNPs), copper (CuNPs), and magnetic nanoparticles (MNPs), have been explored for their application in pesticide sensing researchgate.netmdpi.comwsu.edufrontiersin.org.

These nanoparticle-based systems can operate through several mechanisms:

Colorimetric Assays: Nanoparticles can aggregate or disperse in the presence of pesticides, leading to observable color changes due to alterations in their Surface Plasmon Resonance (SPR) properties mdpi.comfrontiersin.org. For example, copper nanoparticles have been shown to exhibit color changes in the presence of specific pesticides frontiersin.org.

Spectroscopic Enhancements: Nanoparticles can act as substrates for Surface-Enhanced Raman Spectroscopy (SERS), significantly amplifying Raman signals of adsorbed molecules, thereby increasing detection sensitivity mdpi.com.

Catalytic Activity: Some nanoparticles possess catalytic properties that can be harnessed for pesticide detection. For instance, palladium-platinum nanoparticles have been used to catalyze reactions that produce a detectable color change wsu.edu.

Fluorescence Modulation: Nanoparticles can be integrated into fluorescence-based sensors, either by acting as fluorescence quenchers or enhancers, or by participating in Förster Resonance Energy Transfer (FRET) processes mdpi.com.

While specific nanoparticle-based detection systems for Pyriminobac were not explicitly detailed in the reviewed literature, these general principles highlight the potential for developing sensitive and portable detection tools for this herbicide.

Compound List:

Pyriminobac

Pyriminobac-methyl

(E)-pyriminobac-methyl

(Z)-pyriminobac-methyl

Method Validation and Performance Characteristics for Pyriminobac Detection

The accurate and reliable quantification of pyriminobac in various matrices is contingent upon the robust validation of analytical methodologies. Method validation ensures that the chosen analytical approach meets predefined performance criteria, guaranteeing the quality and integrity of the generated data. Key parameters assessed during validation include linearity, sensitivity (limits of detection and quantification), accuracy (recovery), and precision (repeatability and reproducibility). These parameters are typically evaluated according to international guidelines such as those from the European Commission (e.g., SANTE), the Food and Agriculture Organization (FAO), and the International Council for Harmonisation (ICH) researchgate.netnih.govtandfonline.comjuniperpublishers.comtandfonline.comcopernicus.orgnih.gov.

Linearity

The linearity of an analytical method describes the direct proportionality between the analyte concentration and the instrument's response. Studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have demonstrated excellent linearity for pyriminobac-methyl. For instance, in rice analysis, correlation coefficients (r²) of not less than 0.996 were reported when using an external standard method researchgate.net. Similar findings were observed in urine analysis, where r² values of ≥ 0.988 were achieved over a concentration range of 10–250 ng/mL researchgate.net. In strawberry analysis, matrix-matched calibration curves also exhibited good linearity with r² values exceeding 0.99 tandfonline.com. Across various studies, linearity has generally been reported in the range of 0.9971 to 1.000, confirming the reliable quantitative performance of these methods juniperpublishers.com.

Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of analytical methods is critical for detecting pyriminobac at trace levels. LOD and LOQ values vary depending on the specific analytical technique and matrix. LC-MS/MS methods have generally shown higher sensitivity compared to GC-MS/MS. For example, in rice analysis, the LOD for pyriminobac-methyl was reported as 0.8 μg/kg using LC-MS/MS researchgate.net. In sweet pepper, LC-MS/MS achieved LODs in the range of 0.03–0.5 μg/kg, with corresponding LOQs between 0.6–1.5 μg/kg tandfonline.com. GC-MS/MS methods, while also effective, typically report slightly higher LODs and LOQs. In sweet pepper, GC-MS/MS LODs were found to be 0.9–2.01 μg/kg, with LOQs ranging from 3.0–5.7 μg/kg tandfonline.com. Studies analyzing general pesticide residues, including pyriminobac-methyl, have reported LC-MS/MS LODs between 1–4 μg/kg and LOQs between 2–13 μg/kg, while GC-MS/MS LODs were 1–19 μg/kg and LOQs were 4–58 μg/kg juniperpublishers.com. In specific applications, such as the analysis of pyriminobac-methyl in herbal medicines, a GC-MS/MS method achieved an LOQ of 0.002 mg/kg (2 μg/kg), determined by a signal-to-noise ratio (S/N) above 10 nih.gov. For strawberries, an LC-MS/MS method reported LOQs below 1 μg/kg for pyriminobac-methyl isomers tandfonline.com.

Accuracy and Precision

Accuracy, often assessed through recovery studies, and precision, measured by relative standard deviation (RSD), are fundamental validation parameters. Recovery rates for pyriminobac-methyl have consistently fallen within acceptable ranges across various matrices. In rice, spiked recoveries ranged from 76.6% to 85.6% with RSDs between 0.9%–3.4% researchgate.net. Herbal medicine analysis reported recoveries of 86.3% and 89.8% with RSDs of 14.5% and 10.1%, respectively, at different spiking levels nih.gov. For urine samples, recovery ranged from 54.2% to 113.9% with RSDs ranging from 2.1% to 19.9% at the LOQ level researchgate.net. General studies indicate recoveries between 79.13% to 115.05% with RSDs typically below 6% juniperpublishers.com. In strawberry analysis, most pesticides, including pyriminobac-methyl, showed recoveries between 70–120% and RSDs below 20% tandfonline.com. The accuracy was further confirmed by relative error (RE) ranges, which were generally within ±20% at various concentration levels researchgate.netmdpi.com.

The following table summarizes key method validation performance characteristics for pyriminobac-methyl:

| Parameter | Analytical Method | Matrix | Value Range / Details | Notes |

| Linearity (r²) | LC-MS/MS | Rice | ≥ 0.996 | External standard method |

| LC-MS/MS | Urine | ≥ 0.988 (10–250 ng/mL) | ||

| LC-MS/MS | Strawberries | > 0.99 | Matrix matched calibration | |

| General | Various | 0.9971 to 1.000 | Across multiple studies | |

| LOD (μg/kg) | LC-MS/MS | Rice | 0.8 | |

| LC-MS/MS | Sweet Pepper | 0.03–0.5 | ||

| GC-MS/MS | Sweet Pepper | 0.9–2.01 | ||

| LC-MS/MS | General | 1–4 | ||

| GC-MS/MS | General | 1–19 | ||

| LOQ (μg/kg) | GC-MS/MS | Herbal Medicines | 2 | S/N ≥ 10 |

| LC-MS/MS | Sweet Pepper | 0.6–1.5 | ||

| GC-MS/MS | Sweet Pepper | 3.0–5.7 | ||

| LC-MS/MS | Urine | 10 | ||

| LC-MS/MS | Strawberries | < 1 | ||

| LC-MS/MS | General | 2–13 | ||

| GC-MS/MS | General | 4–58 | ||

| Recovery (%) | LC-MS/MS | Rice | 76.6–85.6 | |

| GC-MS/MS | Herbal Medicines | 86.3 (at 0.01 mg/kg), 89.8 (at 0.05 mg/kg) | ||

| LC-MS/MS / GC-MS/MS | Sweet Pepper | 70–120 | For common residues | |

| LC-MS/MS | Urine | 54.2–113.9 | RSD; 0.3%–20.0% | |

| General | Various | 79.13–115.05 | ||

| LC-MS/MS | Strawberries | 70–120 | For most pesticides | |

| GC-MS | Water | 74.8–80.5 | (Z)-Pyriminobac-methyl | |

| Precision (RSD %) | LC-MS/MS | Rice | 0.9–3.4 | |

| GC-MS/MS | Herbal Medicines | 10.1–14.5 | ||

| LC-MS/MS | Urine | 2.1–19.9 (at LOQ) | ||

| General | Various | < 6 | ||

| LC-MS/MS | Strawberries | < 20 | For most pesticides | |

| GC-MS | Water | 4.8–7.1 | (Z)-Pyriminobac-methyl |

These validated methods demonstrate good linearity, high sensitivity with low LOD and LOQ values, and acceptable accuracy and precision, making them suitable for the reliable trace analysis of pyriminobac in diverse sample matrices. The selectivity of LC-MS/MS and GC-MS/MS further ensures that the detection of pyriminobac is specific, minimizing interference from other compounds present in complex sample matrices tandfonline.comtandfonline.com.

Compound List:

Pyriminobac

Computational Chemistry and Molecular Modeling Studies of Pyriminobac

Quantum Chemical Calculations Applied to Pyriminobac

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like Pyriminobac. These calculations can predict a molecule's three-dimensional structure, electron distribution, and orbital energies, which in turn dictate its reactivity and interaction with its biological target.

While specific quantum chemical studies on Pyriminobac are not extensively available in public literature, the principles of such analyses can be applied to understand its key molecular features. DFT calculations would typically be employed to optimize the geometry of the Pyriminobac molecule, determining the most stable arrangement of its atoms in space. This optimized structure is crucial for understanding how the molecule fits into the active site of its target enzyme.

Furthermore, these calculations can elucidate the electronic properties of Pyriminobac. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how Pyriminobac might interact with amino acid residues in its target protein. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also key descriptors obtained from quantum chemical calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Table 1: Representative Data from Quantum Chemical Calculations of a Pyriminobac-like Molecule

| Parameter | Description | Illustrative Value |

| Optimized Molecular Geometry | The lowest energy, three-dimensional arrangement of atoms. | Bond lengths, bond angles, and dihedral angles defining the conformation. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Negative potential around oxygen and nitrogen atoms; positive potential around hydrogen atoms. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | The difference in energy between the HOMO and LUMO, indicating chemical reactivity. | 5.3 eV |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of similar size and complexity to Pyriminobac.

Molecular Docking Simulations of Pyriminobac-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Pyriminobac, docking simulations are instrumental in understanding its interaction with its target enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). Pyriminobac is classified as a pyrimidinyl-benzoate herbicide, a class of compounds known to inhibit ALS.

Docking studies would involve placing the three-dimensional structure of Pyriminobac, often obtained from quantum chemical calculations or crystallographic data, into the known binding site of the ALS enzyme. The binding site of ALS is a well-characterized channel that leads to the active site. The docking algorithm then explores various possible binding poses of Pyriminobac within this site, evaluating the binding affinity for each pose using a scoring function.

These simulations can reveal the key intermolecular interactions that stabilize the Pyriminobac-ALS complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the herbicide and the amino acid residues of the enzyme. For pyrimidinyl-benzoate herbicides, interactions with specific residues in the ALS active site are crucial for their inhibitory activity. While specific docking studies for Pyriminobac are not readily found in peer-reviewed literature, studies on similar pyrimidinyl-benzoate herbicides have provided insights into the binding mode. These studies show that the pyrimidine (B1678525) and benzoate (B1203000) rings of the herbicide fit into specific pockets within the enzyme's active site channel, forming critical interactions with surrounding amino acid residues.

Table 2: Potential Key Interactions between Pyriminobac and Acetolactate Synthase (ALS) Predicted by Molecular Docking

| Type of Interaction | Pyriminobac Moiety | Potential Interacting ALS Residue(s) |

| Hydrogen Bonding | Oxygen atoms of the carboxylate group | Arginine, Serine |

| Hydrophobic Interactions | Phenyl ring, Pyrimidine ring | Valine, Leucine, Isoleucine |

| π-π Stacking | Phenyl ring, Pyrimidine ring | Phenylalanine, Tyrosine |

Note: This table is illustrative and based on the known binding modes of other pyrimidinyl-benzoate herbicides with ALS.

Molecular Dynamics Simulations for Pyriminobac Binding Dynamics

While molecular docking provides a static picture of the binding of a ligand to its target, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For the Pyriminobac-ALS complex, an MD simulation would start with the best-docked pose and simulate the movements of both the herbicide and the protein in a simulated physiological environment.

These simulations can provide valuable information about the stability of the Pyriminobac-ALS complex. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, researchers can assess whether the binding is stable or if the ligand dissociates from the binding site. MD simulations can also reveal the flexibility of different parts of the protein and the ligand, and how this flexibility might influence the binding affinity.

Furthermore, MD simulations can be used to calculate the binding free energy of the Pyriminobac-ALS complex, providing a more accurate estimation of the binding affinity than docking scores alone. Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD simulation trajectory to compute these energies. Although specific MD simulation studies on Pyriminobac are not widely published, this technique is a standard and powerful tool for investigating the dynamics and thermodynamics of ligand-protein interactions in herbicide research.

Table 3: Key Parameters Analyzed in a Hypothetical Molecular Dynamics Simulation of the Pyriminobac-ALS Complex

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein structure and the ligand's binding pose. |

| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of individual atoms or residues from their average position. | Highlights flexible regions of the protein that may be involved in ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies key hydrogen bonding interactions that contribute to binding stability. |

| Binding Free Energy | The overall energy change upon binding of the ligand to the protein. | Provides a quantitative measure of the binding affinity. |

In Silico Prediction of Pyriminobac Environmental Fate and Metabolism

In silico methods are increasingly used to predict the environmental fate and metabolism of pesticides, offering a rapid and cost-effective way to assess their potential environmental impact. These methods use computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict properties like soil sorption, degradation rates, and metabolic pathways based on the chemical structure of the compound.

For Pyriminobac, in silico models could be used to predict its behavior in various environmental compartments. For instance, QSAR models can estimate the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which is a key parameter for predicting the mobility of a pesticide in soil and its potential to leach into groundwater. Experimental studies have shown that the environmental behavior of (E)-pyriminobac-methyl is influenced by soil properties, with its degradation following first-order kinetics and having half-lives ranging from approximately 37 to 66 days in different agricultural soils. researchgate.net Abiotic degradation has been identified as a predominant factor in its breakdown in soil. researchgate.net

Computational models can also predict the metabolic pathways of Pyriminobac in different organisms, such as soil microbes, plants, and animals. These models are typically based on databases of known metabolic reactions and can identify potential sites of metabolism on the Pyriminobac molecule. This can help in identifying potential metabolites that may be formed in the environment. QSAR studies have been conducted on derivatives of Pyriminobac, focusing on the iminoxy moiety, and have correlated the lipophilicity (log P) with herbicidal activity. ebi.ac.uk Such studies demonstrate the utility of computational approaches in understanding the structure-activity relationships that govern both the efficacy and the environmental behavior of this class of herbicides.

Table 4: Predicted Environmental Fate Parameters for Pyriminobac-methyl (B118731) Based on Experimental Data and Potential for In Silico Modeling

| Parameter | Experimental Finding/Range | Potential In Silico Model |

| Soil Adsorption Coefficient (Koc) | Varies with soil type | QSAR models based on molecular descriptors |

| Degradation Half-life (DT50) in Soil | 37.46 - 66.00 days | QSAR models, expert systems for biodegradation prediction |

| Primary Degradation Pathway | Predominantly abiotic degradation | Computational models for predicting hydrolysis and photolysis |

| Leaching Potential | Varies from immobile to highly mobile depending on soil properties | GUS (Groundwater Ubiquity Score) and other leaching models |

Note: The experimental data is sourced from a study on (E)-pyriminobac-methyl in agricultural soils. researchgate.net

Emerging Research Frontiers and Future Perspectives on Pyriminobac

Development of Next-Generation Pyriminobac-Based Herbicides

The ongoing quest for more effective, safer, and sustainable weed management solutions drives the development of next-generation herbicides. Research into Pyriminobac-based herbicides is exploring several avenues, including the synthesis of novel derivatives and the optimization of production processes. Early research identified O-(4,6-dimethoxypyrimidin-2-yl) salicylic (B10762653) acid and its methyl ester as exhibiting the highest herbicidal activity among a series of O-pyrimidinylsalicylates researchgate.netresearchgate.net. Subsequent efforts have focused on structural optimization to enhance efficacy, reduce application rates, and improve crop safety.

Patent literature indicates the development of new pyrimidine (B1678525) salicylic acid derivatives with improved activity and lower dosage requirements google.com. These advancements aim to overcome limitations of existing herbicides, such as the potential for weed resistance and environmental persistence. Furthermore, research has focused on refining synthetic methodologies to achieve higher purity and yield, making production more efficient and cost-effective benchchem.comtandfonline.com. For instance, optimizations involving different anhydride (B1165640) intermediates and protection groups have been disclosed, contributing to scaled manufacturing capabilities benchchem.com. The exploration of related pyrimidinyloxy benzene (B151609) derivatives also suggests a broader research interest in this chemical class for herbicidal applications googleapis.com.

Strategies for Mitigating Pyriminobac Resistance Evolution

The widespread use of ALS-inhibiting herbicides, including Pyriminobac-methyl (B118731), has led to the evolution of herbicide-resistant weed populations ontosight.ainih.gov. Managing this resistance is critical for maintaining the long-term efficacy of Pyriminobac and other herbicides. Current research and future strategies emphasize integrated approaches to slow down the development and spread of resistance.

Key strategies include:

Rotation of Herbicide Modes of Action: Alternating Pyriminobac with herbicides that have different modes of action is a cornerstone of resistance management. This practice reduces continuous selection pressure on specific biochemical pathways in weeds chem.gardenasacim.org.ar.

Integrated Weed Management (IWM): Incorporating Pyriminobac within a broader IWM program is essential. This involves combining chemical control with other methods such as crop rotation, cover cropping, mechanical weeding, and biological control where applicable chem.gardenworldbank.orgworldbank.org.

Judicious Use: Employing Pyriminobac at recommended rates and at the appropriate growth stages of weeds, as indicated on product labels, helps optimize its efficacy and minimize selection pressure that could lead to resistance chem.garden.

Monitoring and Early Detection: Regular monitoring of fields for the presence of resistant weed biotypes allows for timely intervention and adaptation of weed management strategies.